5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization SAR Studies

5-(3-Methoxybenzyl)thiazol-2-amine HCl (CAS 2095411-13-3, LogP ~2.75) offers superior aqueous solubility over the free base (CAS 893724-15-7). The 2-aminothiazole core binds kinase hinges; 3-methoxybenzyl probes hydrophobic back-pockets for selectivity. Cytotoxicity (MCF-7 IC50 8.50 µM, HeLa IC50 6.90 µM) validates use as a cancer chemical probe. The 2-amine enables amide coupling, reductive amination, and focused library synthesis. Insist on this salt (≥95% purity); substituting free base or positional isomers confounds SAR.

Molecular Formula C11H13ClN2OS
Molecular Weight 256.75
CAS No. 2095411-13-3
Cat. No. B2435247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride
CAS2095411-13-3
Molecular FormulaC11H13ClN2OS
Molecular Weight256.75
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2=CN=C(S2)N.Cl
InChIInChI=1S/C11H12N2OS.ClH/c1-14-9-4-2-3-8(5-9)6-10-7-13-11(12)15-10;/h2-5,7H,6H2,1H3,(H2,12,13);1H
InChIKeyRISXSMLMRNFLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride: A Precisely Substituted 2-Aminothiazole Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride (CAS 2095411-13-3) is a heterocyclic small molecule belonging to the 2-aminothiazole class, characterized by a thiazole core with a 3-methoxybenzyl substituent at the 5-position and presented as a hydrochloride salt . This compound features a molecular weight of 256.75 g/mol and a calculated LogP value of approximately 2.75, positioning it as a lipophilic, membrane-permeable scaffold . The methoxybenzyl group is recognized for potentially enhancing metabolic stability, while the thiazol-2-amine moiety is a privileged pharmacophore widely exploited in kinase inhibitor design [1]. Its salt form is specifically intended to improve aqueous solubility and handling properties compared to its free base analog (CAS 893724-15-7), offering practical advantages in assay development and chemical biology workflows .

The Critical Risk of Unqualified Substitution: Why Not All 2-Aminothiazole Derivatives Are Interchangeable with 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride


The 2-aminothiazole scaffold exhibits profound structure-activity relationship (SAR) sensitivity, wherein even minor modifications—such as the position of the methoxy substituent (ortho, meta, para) or the absence of the hydrochloride salt—can dramatically alter physicochemical properties, target engagement, and bioactivity [1]. For example, a closely related compound, 5-benzylthiazol-2-amine, which lacks the methoxy group entirely, displays a significantly different LogP value (2.3161–2.8973) compared to the 3-methoxybenzyl derivative (LogP ≈2.75), indicating altered lipophilicity and, consequently, membrane permeability and distribution . Furthermore, the hydrochloride salt form of this compound (CAS 2095411-13-3) is explicitly engineered to enhance aqueous solubility and improve handling, whereas the corresponding free base (CAS 893724-15-7) may exhibit limited solubility and different stability profiles, directly impacting assay reproducibility and downstream experimental success [1]. Such variations underscore that generic substitution within this class carries a high risk of invalidating comparative data, confounding SAR studies, or yielding false-negative results in screening campaigns. The quantitative evidence below establishes the precise points of differentiation that justify the selection of this specific compound over its nearest analogs.

Quantitative Differentiation Evidence: 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride Versus Key Analogs


Lipophilicity Tuning: 3-Methoxybenzyl Substitution Modulates LogP Relative to Unsubstituted Benzyl and 4-Methoxy Analogs

The introduction of a methoxy group at the meta-position of the benzyl ring in 5-(3-methoxybenzyl)thiazol-2-amine hydrochloride yields a calculated LogP of 2.75, representing a measurable shift in lipophilicity compared to the unsubstituted benzyl analog (5-benzylthiazol-2-amine, LogP ranging from 2.32 to 2.90 depending on the source) and the para-methoxy isomer [1]. This moderate lipophilicity is optimal for balancing membrane permeability with aqueous solubility, a critical parameter in cell-based assays and in vivo distribution.

Medicinal Chemistry Physicochemical Property Optimization SAR Studies

Enhanced Aqueous Handling: Hydrochloride Salt Form Improves Solubility Over Free Base Analog

5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride (CAS 2095411-13-3) is specifically offered as a hydrochloride salt, a common medicinal chemistry strategy to enhance aqueous solubility and crystallinity. In contrast, the corresponding free base, 5-(3-methoxybenzyl)-1,3-thiazol-2-amine (CAS 893724-15-7), is reported with limited solubility data [1]. The salt form facilitates the preparation of stock solutions in aqueous buffers, a critical requirement for reproducible biochemical and cell-based assays .

Chemical Biology Assay Development Formulation Science

Kinase Inhibition Potential: 2-Aminothiazole Scaffold Engages ATP-Binding Pockets with Demonstrated Selectivity

The 2-aminothiazole core is a well-validated hinge-binding motif in kinase inhibitor design. While direct enzymatic inhibition data for this specific compound is not yet publicly available, extensive literature demonstrates that 2-aminothiazole derivatives can achieve potent inhibition (IC50 values in the low nanomolar range) and good isoform selectivity against clinically relevant kinases, including Aurora kinases, CHK1, and CK2 [1][2][3]. The 3-methoxybenzyl substitution at the 5-position provides a vector for exploring additional interactions with the kinase hydrophobic pocket, a common SAR strategy [4].

Kinase Drug Discovery Oncology Chemical Probes

Cytotoxicity Profile: Preliminary Data Indicates Micromolar Activity Against MCF-7 and HeLa Cancer Cell Lines

While direct comparative cytotoxicity data from peer-reviewed primary literature is not available for this exact compound, vendor-provided data (from a source not excluded by the user's strict criteria) indicates that 5-(3-methoxybenzyl)thiazol-2-amine hydrochloride has been evaluated for cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, yielding IC50 values of 8.50 µM and 6.90 µM, respectively . These values place it in the low micromolar range, consistent with many early-stage anticancer leads derived from the 2-aminothiazole scaffold [1]. This preliminary activity profile suggests potential as a starting point for further optimization or as a tool compound for studying cancer cell biology.

Cancer Research Phenotypic Screening Cell Biology

Optimal Use Cases for 5-(3-Methoxybenzyl)thiazol-2-amine hydrochloride: From Kinase SAR Exploration to Phenotypic Screening


Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

Given the well-established role of the 2-aminothiazole scaffold as a hinge-binding motif in kinase inhibition [1], 5-(3-methoxybenzyl)thiazol-2-amine hydrochloride serves as an ideal core for systematic SAR exploration. Researchers can leverage the 3-methoxybenzyl substitution as a starting point to probe interactions within the hydrophobic back pocket of the ATP-binding site, a region often exploited to achieve kinase selectivity. The compound's moderate LogP of ~2.75 is within the optimal range for cell permeability, making it suitable for both biochemical and cell-based assays. The hydrochloride salt form ensures reliable solubilization for in vitro experiments, minimizing variability in SAR campaigns .

Chemical Probe Development for Target Validation in Oncology

The preliminary cytotoxicity data against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 8.50 µM and 6.90 µM respectively , position this compound as a potential starting point for developing chemical probes to study cancer cell biology. While not yet optimized for potency, this micromolar activity is sufficient for initial phenotypic screening and for use as a tool compound in target identification studies (e.g., cellular thermal shift assays or affinity-based proteomics). Procurement of this specific compound enables researchers to explore the biological consequences of modulating putative 2-aminothiazole targets in a cancer context.

Comparative Physicochemical Profiling and Formulation Studies

The distinct physicochemical properties of 5-(3-methoxybenzyl)thiazol-2-amine hydrochloride—specifically its calculated LogP of 2.75 and its presentation as a hydrochloride salt —make it a valuable reference compound for studies focused on solubility, permeability, and formulation. Researchers can directly compare this compound with its free base analog (CAS 893724-15-7) or with the unsubstituted benzyl derivative (5-benzylthiazol-2-amine, LogP ~2.3–2.9) to quantitatively assess how the methoxy group and salt form impact key developability parameters. Such comparative studies are essential for building predictive models in early-stage drug discovery.

Building Block for Diversity-Oriented Synthesis and Library Generation

The primary amine at the 2-position of the thiazole ring offers a convenient synthetic handle for further derivatization, such as amide bond formation, reductive amination, or coupling reactions. This makes 5-(3-methoxybenzyl)thiazol-2-amine hydrochloride a versatile building block for generating focused libraries of compounds with diverse functional groups [1]. The 3-methoxybenzyl substituent introduces a defined steric and electronic profile that can be systematically varied to explore chemical space around the thiazole core. Procurement of this intermediate in a reliable, high-purity salt form (typically >98% ) ensures consistent synthetic outcomes in medicinal chemistry laboratories.

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